

# In-Depth Technical Guide to (Trimethylphosphine)gold(I) Chloride

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## Compound of Interest

Compound Name: *Chloro(trimethylphosphine)gold(I)*

Cat. No.: *B093943*

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## Introduction

(Trimethylphosphine)gold(I) chloride, with the chemical formula  $(\text{CH}_3)_3\text{PAuCl}$ , is a coordination complex that serves as a crucial precursor and catalyst in a variety of chemical transformations.<sup>[1][2][3]</sup> Its utility spans organic synthesis, materials science, and holds potential in the realm of medicinal chemistry, particularly in the development of novel therapeutic agents.<sup>[4]</sup> The unique properties of the gold(I) center, stabilized by the electron-donating trimethylphosphine ligand, make it a subject of significant interest for researchers. This guide provides a comprehensive overview of the fundamental properties of (trimethylphosphine)gold(I) chloride, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis and characterization.

## Core Properties

(Trimethylphosphine)gold(I) chloride is a white to lavender crystalline powder at room temperature.<sup>[5]</sup> It is recognized for its stability under inert conditions, though it is advisable to handle it with care due to its potential as a skin and eye irritant.<sup>[1][6]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of (trimethylphosphine)gold(I) chloride is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Chemical Formula	C <sub>3</sub> H <sub>9</sub> AuClP	[2][7]
Molecular Weight	308.50 g/mol	[1][2][3]
Appearance	White to lavender crystalline powder	[5]
Melting Point	230 °C (decomposes)	[1][8]
Solubility	Soluble in dichloromethane. Insoluble in water.	[9][10]
CAS Number	15278-97-4	[1][2][3]

## Crystal Structure and Bonding

The molecular structure of (trimethylphosphine)gold(I) chloride has been elucidated by single-crystal X-ray diffraction. The gold(I) center adopts a nearly linear coordination geometry, which is characteristic of two-coordinate gold(I) complexes.[9][11] In the solid state, the monomeric units of (CH<sub>3</sub>)<sub>3</sub>PAuCl can aggregate through intermolecular Au...Au interactions, known as aurophilic interactions, to form extended supramolecular structures.[9]

A 1994 study reported that in the crystalline form, the monomeric units of (Me<sub>3</sub>P)AuCl are aggregated into a helical chain through alternating Au...Au contacts of 327.1(1), 335.6(1), and 338.6(1) pm.[9] The P-Au-Cl axis is essentially linear.[9]

## Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of (trimethylphosphine)gold(I) chloride. The following sections provide an overview of the expected spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of (trimethylphosphine)gold(I) chloride in solution. The following table summarizes the expected chemical shifts.

Nucleus	Expected Chemical Shift (ppm)	Expected Multiplicity	Expected Coupling Constant (J)
$^1\text{H}$	~1.5 - 2.0	Doublet	JP-H $\approx$ 10-12 Hz
$^{13}\text{C}$	~15 - 20	Doublet	JP-C $\approx$ 35-40 Hz
$^{31}\text{P}$	~30 - 35	Singlet	-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule. Key absorption bands for (trimethylphosphine)gold(I) chloride are expected for the P-C and Au-Cl bonds.

Functional Group	Expected Absorption Range ( $\text{cm}^{-1}$ )
P-CH <sub>3</sub> symmetric stretching	~2870 - 2890
P-CH <sub>3</sub> asymmetric stretching	~2960 - 2980
CH <sub>3</sub> deformation	~1420 - 1440
P-C stretching	~650 - 750
Au-P stretching	~420 - 540
Au-Cl stretching	~300 - 350

## Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (trimethylphosphine)gold(I) chloride, the expected molecular ion peak  $[\text{M}]^+$  would be observed at  $m/z$  308.5.

## Experimental Protocols

## Synthesis of (trimethylphosphine)gold(I) chloride

A general and reliable method for the synthesis of phosphine-gold(I) chloride complexes involves the reaction of a gold(I) precursor, such as (dimethylsulfide)gold(I) chloride or chloroauric acid, with the corresponding phosphine ligand.<sup>[11]</sup>

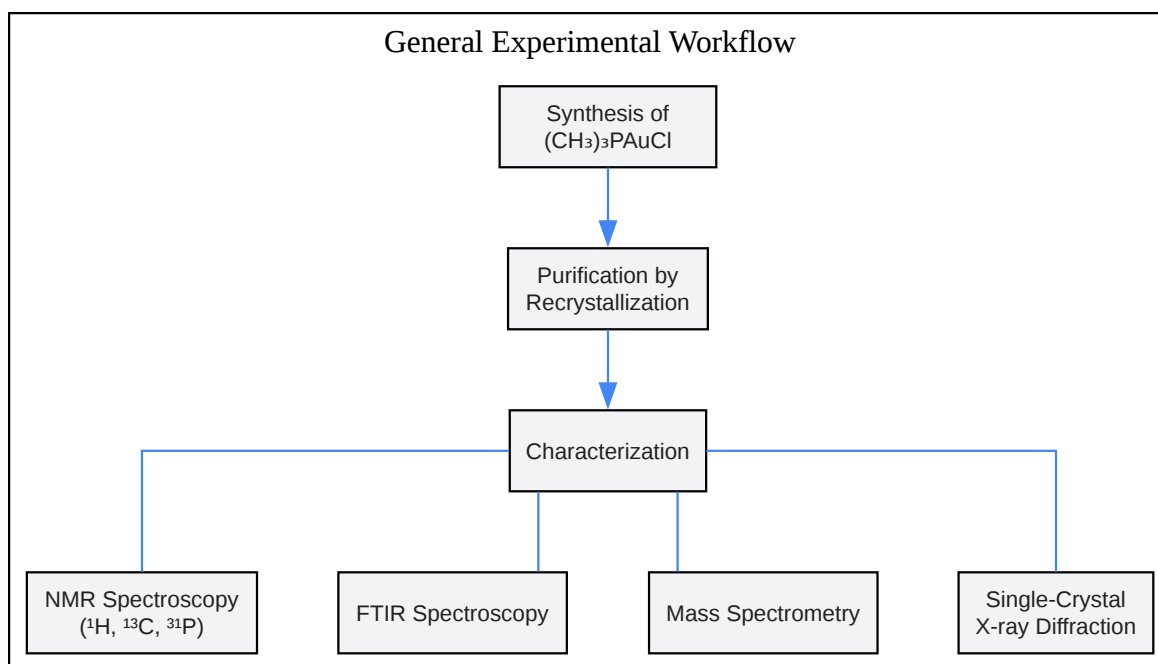
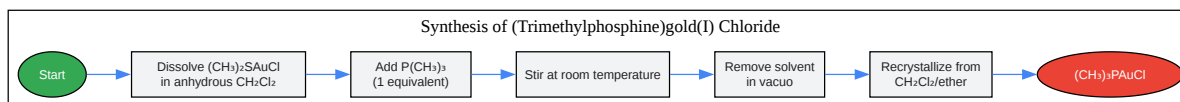
### Materials:

- (Dimethylsulfide)gold(I) chloride  $[(\text{CH}_3)_2\text{SAuCl}]$
- Trimethylphosphine  $[\text{P}(\text{CH}_3)_3]$
- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous diethyl ether or pentane
- Schlenk flask and standard Schlenk line equipment
- Magnetic stirrer

### Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve (dimethylsulfide)gold(I) chloride in anhydrous dichloromethane in a Schlenk flask.
- Slowly add one equivalent of trimethylphosphine to the stirred solution at room temperature.
- The reaction is typically rapid, and the formation of the product can be monitored by TLC or  $^{31}\text{P}$  NMR spectroscopy.
- Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization from a mixture of dichloromethane and a non-polar solvent like diethyl ether or pentane.

Below is a DOT script for the synthesis workflow:



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